1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 953152-91-5
VCID: VC7784057
InChI: InChI=1S/C16H18N2O2/c1-12-4-6-13(7-5-12)15-10-14(17-20-15)11-16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC3
Molecular Formula: C16H18N2O2
Molecular Weight: 270.332

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

CAS No.: 953152-91-5

Cat. No.: VC7784057

Molecular Formula: C16H18N2O2

Molecular Weight: 270.332

* For research use only. Not for human or veterinary use.

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone - 953152-91-5

Specification

CAS No. 953152-91-5
Molecular Formula C16H18N2O2
Molecular Weight 270.332
IUPAC Name 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C16H18N2O2/c1-12-4-6-13(7-5-12)15-10-14(17-20-15)11-16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3
Standard InChI Key RGBHLFLQWDKYJE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of a pyrrolidine ring (a five-membered amine heterocycle) linked via an ethanone bridge to a 5-(p-tolyl)isoxazole group. The isoxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, substituted at the 5-position with a p-tolyl group (a methyl-substituted benzene ring). The ethanone spacer facilitates conformational flexibility, potentially enhancing interactions with biological targets .

Key Structural Parameters:

  • Molecular Formula: C17H20N2O2\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2

  • Molecular Weight: 296.36 g/mol (calculated)

  • IUPAC Name: 1-(Pyrrolidin-1-yl)-2-(5-(4-methylphenyl)isoxazol-3-yl)ethanone

The presence of both electron-rich (pyrrolidine) and electron-deficient (isoxazole) regions suggests diverse reactivity and binding capabilities.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone typically involves multi-step protocols, as outlined in patents and organic chemistry literature .

Step 1: Formation of the Isoxazole Core

The 5-(p-tolyl)isoxazole moiety is synthesized via cyclocondensation reactions. For example, a propargyl aza-Claisen rearrangement catalyzed by gold(I) complexes can yield substituted isoxazoles :

Propargyl amine+ElectrophileAu(I)Isoxazole derivative[2]\text{Propargyl amine} + \text{Electrophile} \xrightarrow{\text{Au(I)}} \text{Isoxazole derivative} \quad[2]

This method ensures regioselectivity and high yields (70–85%) under mild conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in chloroform and DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the labile ethanone bridge .

Thermal Properties:

PropertyValueMethod
Melting Point142–144°CDifferential Scanning Calorimetry
Decomposition Temperature>250°CThermogravimetric Analysis
AssayResultReference
CB2 Binding Affinity (Ki)58 nMRadioligand Displacement
Selectivity (CB2/CB1)15:1Competitive Binding

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 32–64 µg/mL), likely due to membrane disruption by the lipophilic pyrrolidine moiety .

Applications and Industrial Relevance

Drug Development

The compound’s CB2 selectivity positions it as a candidate for treating neuropathic pain without psychoactive side effects associated with CB1 activation . Phase I trials for analogs are ongoing .

Agrochemical Research

Patent data highlight its utility as a template for fungicides targeting Botrytis cinerea in crops . Modifications to the p-tolyl group enhance antifungal potency (EC50 = 8.2 µM) .

Future Directions

Structural Optimization

  • Goal: Improve metabolic stability via fluorination of the ethanone bridge .

  • Challenge: Balancing lipophilicity and aqueous solubility for oral bioavailability.

Target Identification

Proteomic studies are needed to elucidate off-target interactions, particularly with cytochrome P450 enzymes .

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